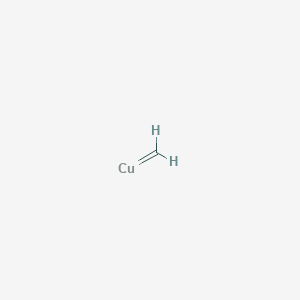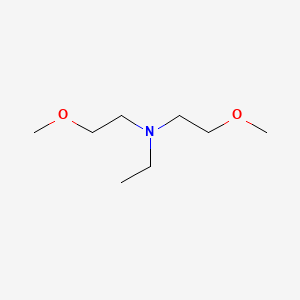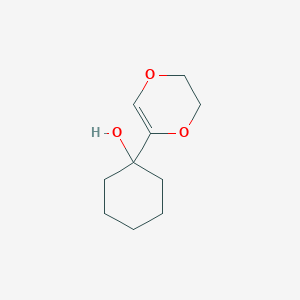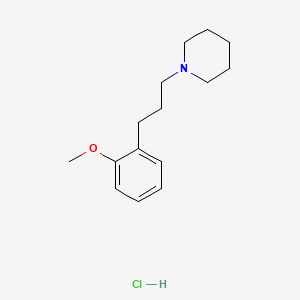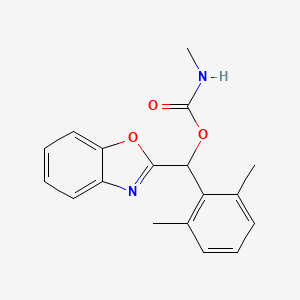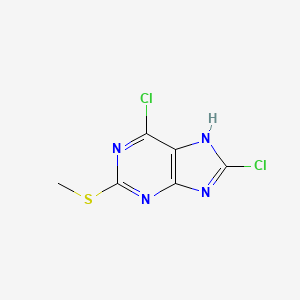
6,8-dichloro-2-methylsulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-methylsulfanyl-7H-purine is a chemical compound with the molecular formula C6H4Cl2N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a methylsulfanyl group at position 2 on the purine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-methylsulfanyl-7H-purine typically involves the chlorination of 2-methylsulfanyl purine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-2-methylsulfanyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
The major products formed from these reactions include various substituted purines and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
6,8-Dichloro-2-methylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 6,8-dichloro-2-methylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloropurine
- 2,6,8-Trichloropurine
- 2-Methylthio-6-chloropurine
Uniqueness
6,8-Dichloro-2-methylsulfanyl-7H-purine is unique due to the specific positioning of the chlorine atoms and the methylsulfanyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
98141-45-8 |
|---|---|
Formule moléculaire |
C6H4Cl2N4S |
Poids moléculaire |
235.09 g/mol |
Nom IUPAC |
6,8-dichloro-2-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-6-10-3(7)2-4(12-6)11-5(8)9-2/h1H3,(H,9,10,11,12) |
Clé InChI |
HCDIZFGKFJHVDP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C(=N1)Cl)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


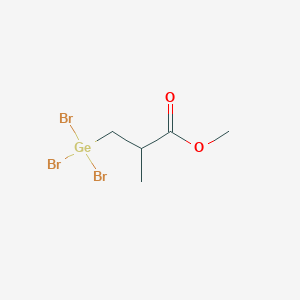
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


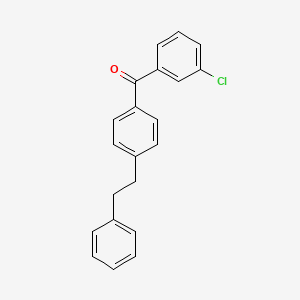
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
